molecular formula C8H10F3N3 B2696220 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine CAS No. 2137617-61-7

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine

Cat. No.: B2696220
CAS No.: 2137617-61-7
M. Wt: 205.184
InChI Key: NYGXCMYDQWYVCJ-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine, a mixture of diastereomers, is an organic compound that features a trifluoromethyl group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoketones with aryl isocyanates to form disubstituted urea, which is then cyclized to produce the desired indazole derivative . The reaction conditions often include heating in acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) for the separation of diastereomers is crucial to ensure the purity and consistency of the final product . The optimization of reaction conditions and the use of efficient separation techniques are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the trifluoromethyl group. These products are of interest for their potential biological and chemical properties.

Scientific Research Applications

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes and receptors. The pathways involved often relate to the modulation of biological activities, making it a valuable compound for medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine is unique due to its indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3/c9-8(10,11)6-1-4(12)2-7-5(6)3-13-14-7/h3-4,6H,1-2,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGXCMYDQWYVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C(C1C(F)(F)F)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137617-61-7
Record name 4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-amine
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